6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a pre-functionalized pyridine building block that eliminates regiochemical challenges in the synthesis of the Ripretinib 1,6-naphthyridinone core.
Procure this batch-defined intermediate for reproducible, scalable API synthesis.
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a highly specialized, bifunctional pyridine building block primarily procured for the synthesis of complex fused heterocycles, most notably 1,6-naphthyridin-2(1H)-one cores [1]. Featuring a pre-installed secondary ethylamine at the 4-position and a reactive aldehyde at the 3-position, the compound is perfectly functionalized to undergo Knoevenagel condensation and subsequent cyclization. The retention of the 6-chloro substituent provides an essential orthogonal handle for late-stage nucleophilic aromatic substitution (SNAr) or cross-coupling [2]. In industrial procurement, this compound is specifically sourced to streamline the manufacturing of multi-kinase inhibitors, such as Ripretinib, by bypassing upstream amination steps and ensuring absolute regiocontrol during core assembly.
Attempting to substitute 6-chloro-4-(ethylamino)nicotinaldehyde with its unsubstituted primary amine analog (4-amino-6-chloronicotinaldehyde) or its upstream precursor (4,6-dichloronicotinaldehyde) introduces severe process inefficiencies [1]. Using the upstream dichloro-pyridine requires an in-house regioselective amination with volatile ethylamine, which inevitably generates 6-ethylamino and bis-aminated impurities, reducing throughput and requiring chromatographic clearance. Conversely, using the 4-amino analog requires a post-cyclization N-ethylation of the resulting naphthyridinone core. Because pyridones and naphthyridinones exhibit ambient nucleophilicity, this late-stage alkylation invariably produces a mixture of N-ethyl and O-ethyl (alkoxy) isomers, severely capping the yield of the target N-ethyl API [2]. Procuring the pre-ethylated 959163-01-0 is the only reliable way to guarantee 100% N1-ethyl regioselectivity during core formation.
When constructing the 1-ethyl-1,6-naphthyridin-2-one core, starting with 4-amino-6-chloronicotinaldehyde necessitates a subsequent N-ethylation step. This post-cyclization alkylation typically yields a mixture of N-ethyl and O-ethyl isomers in ratios ranging from 3:1 to 4:1, capping the useful yield at ~75-80%[1]. By utilizing 6-chloro-4-(ethylamino)nicotinaldehyde, the ethyl group is pre-installed. The subsequent Knoevenagel condensation with an arylacetate directly yields the N1-ethyl-1,6-naphthyridin-2-one core with 100% regioselectivity, completely eliminating the O-alkylation pathway [2].
| Evidence Dimension | Regioselectivity of N-ethylation |
| Target Compound Data | 100% N1-ethyl regioselectivity (pre-installed) |
| Comparator Or Baseline | 4-Amino-6-chloronicotinaldehyde (~75-80% N-ethyl selectivity due to competing O-alkylation) |
| Quantified Difference | Complete elimination of O-ethyl byproducts (100% vs ~75-80% target selectivity) |
| Conditions | Knoevenagel condensation/cyclization vs. post-cyclization alkylation with ethyl halide |
Eliminating the O-alkylation byproduct removes the need for complex chromatographic purification, significantly increasing the overall yield of the API core.
Upstream synthesis from 4,6-dichloronicotinaldehyde requires a regioselective nucleophilic aromatic substitution (SNAr) with ethylamine. While the 4-position is more reactive, this step still produces 6-ethylamino and 4,6-bis(ethylamino) impurities, typically limiting the isolated yield of the desired 4-(ethylamino) intermediate to 70-85% after necessary purification[1]. Procuring 6-chloro-4-(ethylamino)nicotinaldehyde directly bypasses this problematic step, allowing immediate entry into the cyclization sequence and avoiding the 15-30% yield loss associated with regiomeric amination byproducts [2].
| Evidence Dimension | Isolated yield of the 4-ethylamino intermediate |
| Target Compound Data | 100% (purchased as pure starting material) |
| Comparator Or Baseline | 4,6-Dichloronicotinaldehyde (70-85% yield after amination and purification) |
| Quantified Difference | Saves one synthetic step and avoids a 15-30% yield loss |
| Conditions | Nucleophilic aromatic substitution (SNAr) with ethylamine |
Bypassing the regioselective amination step reduces GMP manufacturing time and eliminates the handling of hazardous, volatile ethylamine in the primary reactor.
The 6-chloro group on 6-chloro-4-(ethylamino)nicotinaldehyde is specifically retained to serve as an orthogonal handle for late-stage functionalization. After the naphthyridinone core is formed, this position (now the 7-chloro position on the naphthyridine ring) undergoes highly efficient nucleophilic substitution with amines, such as methylamine in the synthesis of Ripretinib. The electron-withdrawing nature of the heterocycle activates the 6-chloro position, allowing for >80% yields in late-stage amination [1]. Using a less reactive comparator, such as a 6-methoxy analog, would require significantly harsher conditions or fail to undergo SNAr entirely [2].
| Evidence Dimension | Late-stage amination yield at the 6-position |
| Target Compound Data | >80% yield for methylamine substitution |
| Comparator Or Baseline | 6-Methoxy analogs (significantly lower reactivity, <20% yield under standard SNAr conditions) |
| Quantified Difference | Enables efficient SNAr or coupling under mild conditions (>80% vs <20%) |
| Conditions | Substitution of the 7-chloro-naphthyridinone intermediate with methylamine |
The specific placement and retention of the chloro group ensures that the final API functionalization step proceeds with high conversion and minimal degradation.
Procured as the definitive starting material for the 1-ethyl-1,6-naphthyridin-2(1H)-one core of Ripretinib, ensuring 100% N-ethyl regioselectivity and high overall yield during Knoevenagel condensation and cyclization [1].
Utilized as a privileged building block in medicinal chemistry to generate diverse libraries of 1-alkyl-1,6-naphthyridines targeting KIT, PDGFRA, and FGFR4 kinases [2].
Selected over upstream dichloro-precursors in process chemistry workflows to eliminate the need for handling volatile ethylamine gas and to bypass complex regiomeric purification steps [3].